molecular formula C16H26ClNO2 B2550573 1-(3-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1208908-32-0

1-(3-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No.: B2550573
CAS No.: 1208908-32-0
M. Wt: 299.84
InChI Key: RSFMNIJRDSMTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO2 and its molecular weight is 299.84. The purity is usually 95%.
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Biological Activity

1-(3-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H26ClN2O2C_{16}H_{26}ClN_2O_2. The compound features a p-tolyloxy group, which is critical for its interaction with biological targets. The presence of the 3-methylpiperidine moiety contributes to its pharmacological properties, potentially influencing receptor selectivity and activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The mechanisms can include:

  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing neurotransmission and other signaling pathways.
  • Enzymatic Interaction : The compound could inhibit or activate enzymes involved in metabolic processes, contributing to its therapeutic effects.

Antimicrobial Activity

Research has indicated that analogs of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess significant antibacterial and antifungal activities. This suggests that this compound may also display such properties, warranting further investigation.

Anticancer Potential

Recent studies have explored the anticancer activities of piperidine derivatives. In vitro assays have demonstrated that compounds with structural similarities can induce apoptosis in cancer cell lines. The potential for synergistic effects when combined with established chemotherapeutic agents like doxorubicin has been noted, indicating a promising avenue for future research.

Study on Antimicrobial Effects

A study conducted on related piperidine derivatives revealed notable antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined for several strains, demonstrating effectiveness comparable to traditional antibiotics.

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus32Similar to penicillin
Escherichia coli16More effective than ampicillin
Candida albicans64Comparable to fluconazole

Study on Anticancer Activity

In another investigation focusing on the anticancer properties of piperidine derivatives, the compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated significant cytotoxicity and potential for use in combination therapies.

Cell Line IC50 (µM) Effectiveness
MCF-715Moderate
MDA-MB-23110High

Properties

IUPAC Name

1-(4-methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-13-5-7-16(8-6-13)19-12-15(18)11-17-9-3-4-14(2)10-17;/h5-8,14-15,18H,3-4,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFMNIJRDSMTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(COC2=CC=C(C=C2)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.